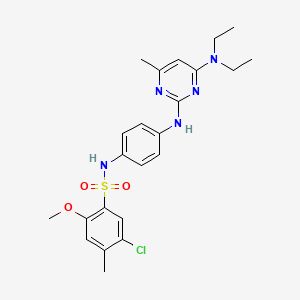

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide

Beschreibung

5-Chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide-pyrimidine hybrid compound characterized by:

- A pyrimidine core substituted with a diethylamino group at position 4 and a methyl group at position 4.

- A sulfonamide linker bridging the pyrimidine and a substituted benzene ring.

- A benzene sulfonamide moiety with substituents at positions 2 (methoxy), 4 (methyl), and 5 (chloro).

Eigenschaften

IUPAC Name |

5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN5O3S/c1-6-29(7-2)22-13-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(30,31)21-14-19(24)15(3)12-20(21)32-5/h8-14,28H,6-7H2,1-5H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPABFHFFNIHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidinyl Intermediate: : Starting with 4-(diethylamino)-6-methylpyrimidine, the compound is subjected to nucleophilic substitution reactions to introduce the amine group.

Arylation Step: : This intermediate is then reacted with 4-amino-2-methoxy-4-methylbenzenesulfonamide under arylation conditions, often using palladium-catalyzed coupling reactions.

Chlorination: : The final step involves the selective chlorination of the aromatic ring to introduce the chloro group at the desired position.

Industrial Production Methods

For large-scale production, the process is often optimized to improve yield and efficiency:

Continuous Flow Chemistry: : This method allows for better control over reaction conditions and minimizes side reactions.

Catalyst Recycling: : Use of recyclable catalysts, such as supported palladium catalysts, to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide undergoes several types of chemical reactions:

Oxidation

Common Reagents: : Potassium permanganate, chromium trioxide.

Conditions: : Acidic or basic environments.

Major Products: : Introduction of carbonyl or carboxyl groups.

Reduction

Common Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Conditions: : Mild temperatures and pressures.

Major Products: : Conversion of nitro groups to amino groups.

Substitution

Common Reagents: : Halogenating agents, nucleophiles.

Conditions: : Various solvents and temperatures.

Major Products: : Replacement of functional groups with nucleophiles or electrophiles.

Wissenschaftliche Forschungsanwendungen

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is used across different fields:

Chemistry

Catalysis: : As a ligand in metal-catalyzed reactions.

Material Science: : In the design of organic semiconductors.

Biology

Enzyme Inhibition: : As an inhibitor for specific enzymes in biochemical pathways.

Molecular Probes: : Used in fluorescence microscopy due to its structural properties.

Medicine

Anticancer Agent: : Potential use in cancer therapy due to its ability to interfere with cellular processes.

Antimicrobial: : Active against a range of microbial pathogens.

Industry

Dyes and Pigments: : Used in the production of advanced dyes.

Polymers: : As a monomer in the synthesis of specialized polymers.

Wirkmechanismus

The mechanism by which 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves several molecular targets:

Molecular Targets

Enzymes: : Binds to active sites of enzymes, inhibiting their activity.

Receptors: : Interacts with cellular receptors to modulate signaling pathways.

Pathways Involved

Signal Transduction: : Alters the flow of cellular signals, leading to changes in cell behavior.

Gene Expression: : Modulates the transcription of specific genes involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzene Sulfonamide Moiety

Key analogues differ in substituent patterns on the benzene ring, which influence electronic and steric properties:

*Calculated based on molecular formulas.

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The target compound’s 5-Cl substituent is electron-withdrawing, while the 5-OMe group in CAS 923244-17-1 is electron-donating. This difference may affect solubility, reactivity, or binding interactions.

Pyrimidine Core Modifications

Analogues with variations in the pyrimidine ring include:

- 5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide (290815-30-4) (): Features a 4-pyridyl group and phenoxy substituent on the pyrimidine. The sulfonamide is linked to a pyridine ring instead of benzene. Likely exhibits distinct solubility and hydrogen-bonding profiles due to the pyridine and phenoxy groups.

Hydrogen Bonding and Crystallography

- Hydrogen Bonding Patterns : highlights intramolecular N–H⋯N bonds in pyrimidine derivatives, stabilizing conformations. For the target compound, the 2-OMe and 5-Cl groups may influence similar interactions, affecting crystal packing or stability .

- Crystallographic Tools : Programs like SHELXL () and WinGX () are critical for resolving such structures, particularly for validating substituent orientations and hydrogen-bonding networks .

Biologische Aktivität

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide, commonly referred to as a pyrimidine derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound's structural features suggest various mechanisms of action, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C23H26ClN5O2

- Molecular Weight : 439.94 g/mol

- IUPAC Name : 5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide

These properties contribute to its solubility and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The diethylamino group enhances its lipophilicity, facilitating membrane permeability and allowing it to reach intracellular targets. The pyrimidine moiety is known for its role in nucleic acid metabolism, suggesting potential anti-cancer properties through inhibition of DNA synthesis or repair mechanisms.

Anticancer Activity

Research indicates that 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating effective dose ranges for therapeutic use.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Inhibition of proliferation |

| A549 | 15.0 | Induction of apoptosis |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential in treating inflammatory diseases.

Case Studies

- Study on Breast Cancer Cells : A recent investigation into the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis through the activation of caspase pathways, indicating a mechanism involving programmed cell death.

- Inflammation Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

The unique structure of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide allows it to be compared with other pyrimidine-based compounds.

| Compound | Mechanism | Activity |

|---|---|---|

| 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)... | DNA synthesis inhibition | Anticancer |

| 2-(Diethylamino)-6-methylpyrimidin-4-ol | Enzyme inhibition | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.